molecular formula C11H13BrN2O3 B2502829 Methyl 5-bromo-2-{[(ethylamino)carbonyl]-amino}benzenecarboxylate CAS No. 433253-62-4

Methyl 5-bromo-2-{[(ethylamino)carbonyl]-amino}benzenecarboxylate

Cat. No. B2502829
CAS RN: 433253-62-4
M. Wt: 301.14
InChI Key: OBVDAIILFSGSKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control of conditions to achieve regioselectivity and high yields. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved reactions with methylamine and sodium methoxide, followed by bromination and hydrolysis to produce the desired product in an overall yield of 67% . Similarly, the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate used a Microwave Assisted Organic Synthesis (MAOS) method, indicating that advanced techniques can be employed to synthesize complex molecules .

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate was determined to have a thiophene ring with a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular hydrogen bonds . These techniques are crucial for confirming the structure of synthesized compounds.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as the cyclization of thioamide with 2-chloroacetoacetate to synthesize ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate , and the reaction of p-bromoaniline to produce 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester . These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis of "Methyl 5-bromo-2-{[(ethylamino)carbonyl]-amino}benzenecarboxylate".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For instance, the melting point of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was determined to be 75-77 °C , and the corrosion inhibition efficiency of this compound on carbon steel was found to be 91.54% at a concentration of 70 ppm . These properties are important for understanding the potential applications of the compound.

Scientific Research Applications

Efficient Synthesis Processes

One study focused on the efficient synthesis of compounds related to dopamine and serotonin receptor antagonists, illustrating the chemical versatility and importance of such molecules in developing pharmacologically active agents. Hirokawa, Horikawa, and Kato (2000) described a synthesis pathway for a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, showcasing the compound's role in the synthesis of complex molecules with potential therapeutic applications (Y. Hirokawa, T. Horikawa, & S. Kato, 2000).

Palladium-Catalyzed Reactions

Research on palladium-catalyzed carbonylation of 4-substituted 2-iodoaniline derivatives highlights the compound's utility in synthesizing a variety of chemicals, including those with potential biological activities. Ács, Müller, Rangits, Lóránd, and Kollár (2006) demonstrated the versatility of palladium-catalyzed carbonylation, leading to the formation of products with potential for further chemical modification and investigation (P. Ács, E. Müller, G. Rangits, T. Lóránd, & L. Kollár, 2006).

Synthesis of Antineoplastic and Antifilarial Agents

The synthesis and evaluation of a new class of compounds, including methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, have been explored for their antineoplastic and antifilarial properties. Ram, Wise, Wotring, Mccall, and Townsend (1992) detailed the synthesis of these compounds, demonstrating the compound's relevance in the development of potential therapeutic agents for cancer and parasitic infections (S. Ram, D. S. Wise, L. Wotring, J. Mccall, & L. Townsend, 1992).

Antimicrobial Applications

The synthesis and antimicrobial screening of benzofuran aryl ureas and carbamates, as reported by Kumari, Mathada, Kumar, Suda, and Basavaraja (2019), illustrate another facet of the compound's utility. This study underscores the importance of developing new molecules with potential antimicrobial properties, addressing the growing need for novel antibiotics (H. M. N. Kumari, M. Harihara Mathada, M. K. Kumar, K. Suda, & K. Basavaraja, 2019).

Safety and Hazards

The compound is labeled as an irritant . The safety information provided includes several precautionary statements such as P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 5-bromo-2-(ethylcarbamoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-3-13-11(16)14-9-5-4-7(12)6-8(9)10(15)17-2/h4-6H,3H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVDAIILFSGSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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